The amyloid-beta peptide is derived from the amyloid precursor protein, which is cleaved by specific enzymes known as secretases. The resulting fragments can aggregate and form fibrillar structures that are characteristic of Alzheimer's pathology. Research suggests that variations in the amino acid sequence, such as the introduction of leucine at position 35, can affect the peptide's aggregation properties and its interaction with cellular components.
[Leu35]-beta-Amyloid (1-42) falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide. It is a member of a larger family of amyloid-beta peptides that includes Aβ1-40 and Aβ1-42, with Aβ1-42 being more prone to aggregation and associated with Alzheimer's disease pathology.
The synthesis of [Leu35]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of amino acids during synthesis.
Technical Details:
[Leu35]-beta-Amyloid (1-42) adopts a characteristic beta-sheet conformation upon aggregation. The structural integrity is influenced by hydrophobic interactions among amino acid residues, particularly those in positions 17-21 and 30-36.
The molecular weight of [Leu35]-beta-Amyloid (1-42) is approximately 4.5 kDa. Structural studies have shown that this peptide forms fibrils that exhibit a cross-beta motif, typical for amyloid structures.
The primary chemical reaction involving [Leu35]-beta-Amyloid (1-42) is its self-aggregation into oligomers and fibrils. This process can be influenced by various factors including pH, temperature, and ionic strength.
Technical Details:
The mechanism by which [Leu35]-beta-Amyloid (1-42) exerts its neurotoxic effects involves several steps:
Studies have shown that oligomeric forms of amyloid-beta are more effective at inducing cell death compared to fibrillar forms .
Relevant data indicate that modifications at specific residues can significantly alter both stability and aggregation propensity .
[Leu35]-beta-Amyloid (1-42) is primarily used in research related to Alzheimer's disease for:
Research continues to explore the implications of modified amyloid-beta peptides like [Leu35]-beta-Amyloid (1-42) in both basic science and clinical applications related to neurodegeneration.
The oligomerization of [Leu³⁵]-Aβ42 is governed by enhanced hydrophobic interactions within its C-terminal domain. Residues 17–42 contain three critical hydrophobic regions (17LVF19, 32IGL34, and 41IA42) that stabilize β-sheet-rich oligomers. The Leu³⁵ substitution amplifies hydrophobic packing at the 32IGL34 site, reducing the free energy barrier for nucleation and accelerating the transition from monomers to β-sheet-rich oligomers [2]. Molecular dynamics simulations reveal that this variant forms stable hexamers 40% faster than wild-type Aβ42 due to optimized side-chain burial and reduced solvent exposure [6].
Key neurotoxic mechanisms include:
Table 1: Oligomerization Kinetics of [Leu³⁵]-Aβ42 vs. Wild-Type Aβ42
Parameter | [Leu³⁵]-Aβ42 | Wild-Type Aβ42 | Method |
---|---|---|---|
Lag phase (hours) | 5.2 ± 0.8 | 8.7 ± 1.2 | Thioflavin T fluorescence |
Hexamer stability (kcal/mol) | -42.3 ± 1.5 | -38.6 ± 1.9 | Molecular dynamics simulation |
NMDA receptor activation | 2.1-fold increase | Baseline | Electrophysiology (LTP assays) |
[Leu³⁵]-Aβ42 exhibits divergent fibrillization pathways compared to wild-type Aβ42:
Table 2: Plaque Formation Profiles of Aβ42 Variants
Characteristic | [Leu³⁵]-Aβ42 | Wild-Type Aβ42 |
---|---|---|
Fibril morphology | Single protofilament, twisted | Paired protofilaments, straight |
Capillary deposition index | 4.2 ± 0.6 (scale 0–5) | 1.8 ± 0.4 |
Protease resistance (t½) | 48.7 ± 3.2 min | 22.1 ± 2.8 min |
[Leu³⁵]-Aβ42 exacerbates tau hyperphosphorylation through direct and indirect pathways:
Table 3: Neuronal Pathways Affected by Aβ-Tau Synergy
Pathway | Effect of [Leu³⁵]-Aβ42 | Experimental Evidence |
---|---|---|
GSK-3β activation | ↑ pTau (Ser396) by 80% vs. control | Western blot of cortical neurons |
Mitochondrial metabolism | 40% ↓ ATP production | FDG-PET in transgenic models |
Axonal transport | 70% ↓ Mitochondrial motility | Live imaging of tau-transfected neurons |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5